Mercury(I) nitrate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

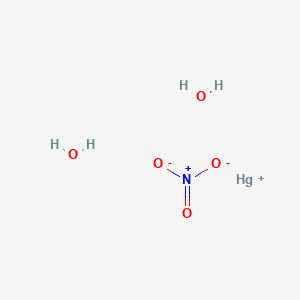

H4HgNO5 |

|---|---|

Molecular Weight |

298.63 g/mol |

IUPAC Name |

mercury(1+);nitrate;dihydrate |

InChI |

InChI=1S/Hg.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+1;-1;; |

InChI Key |

ATCUIRAXLLLAAL-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].O.O.[Hg+] |

Origin of Product |

United States |

Bonded Parameters:these Govern the Internal Geometry of the Molecular Components. for Mercury I Nitrate Dihydrate, This Includes Parameters for the Nitrate Anion, Water Molecules, and the Crucial Hg Hg Bond in the Hg₂ ²⁺ Cation.

Hg-Hg Bond Stretching: The diatomic mercury(I) cation is a defining feature. A harmonic potential is often used to describe the bond, requiring the parameterization of the equilibrium bond distance (r₀) and the force constant (k_bond). The experimental Hg-Hg bond length, determined by X-ray crystallography to be around 254 pm, serves as a key validation target. wikipedia.org

Angle Bending: The interactions of the water molecules coordinated to the mercury ions ([H₂O-Hg-Hg-OH₂]²⁺) necessitate angle parameters to maintain the near-linear geometry observed in crystal structures. wikipedia.orgiucr.org

Non Bonded Parameters:these Interactions Are Critical for Modeling the Condensed Phase Behavior of the Compound. They Consist of Two Main Parts:

Lennard-Jones (LJ) Potential: This term models the short-range repulsive and long-range attractive (van der Waals) forces between atoms. It is defined by two parameters for each atom type: the collision diameter (σ) and the well depth (ε). Developing these parameters for mercury is particularly challenging and is a key focus of the parameterization process. nih.gov Non-bonded models like the 12-6 LJ potential are common, though more advanced forms like the 12-6-4 LJ-type have shown improvement for highly charged metal ions. acs.org

Electrostatic Interactions: These are modeled using partial atomic charges assigned to each atom. The charges are typically derived to reproduce the QM-calculated electrostatic potential, often using a Restrained Electrostatic Potential (RESP) fitting procedure. nih.gov Accurately representing the charge distribution is vital for capturing the strong ionic interactions between the [Hg₂]²⁺ cation, the nitrate (B79036) anions, and the polar water molecules.

The table below presents a hypothetical, yet representative, set of non-bonded parameters for use in a molecular dynamics simulation of mercury(I) nitrate dihydrate. These parameters would be derived from the fitting procedures described above.

| Atom Type | Atomic Charge (q/e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kJ/mol) |

|---|---|---|---|

| Hg (in [Hg₂]²⁺) | +1.0 | 2.65 | 0.45 |

| N (in NO₃⁻) | +0.70 | 3.25 | 0.71 |

| O (in NO₃⁻) | -0.567 | 2.96 | 0.88 |

| O (in H₂O) | -0.834 | 3.15 | 0.65 |

| H (in H₂O) | +0.417 | 0.00 | 0.00 |

Validation

Once a full parameter set is developed, it must be validated. A common validation method is to run an MD simulation of the crystal structure of this compound and compare the simulated properties against experimental data. researchgate.net Key metrics for validation include the reproduction of lattice parameters, density, radial distribution functions, and the Hg-Hg bond length. wikipedia.org

A significant challenge in simulating systems with heavy, polarizable ions like mercury is the limitation of fixed-charge force fields. ethz.ch Advanced simulations may employ polarizable force fields to better account for the induction effects, although this comes at a significantly higher computational cost.

Advanced Structural Elucidation and Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis of Mercury(I) Nitrate (B79036) Dihydrate

Single-crystal X-ray diffraction has been the definitive method for elucidating the three-dimensional structure of mercury(I) nitrate dihydrate, providing precise data on its lattice structure, symmetry, and the geometric arrangement of its constituent ions and molecules.

The foundational crystal structure analysis of this compound was reported by D. Grdenić in 1956. rsc.orgrsc.org This work was a significant advancement in the crystal chemistry of mercurous compounds. Prior to this study, structural knowledge was largely limited to the mercurous halides (chloride, bromide, and iodide), which featured linear X-Hg-Hg-X molecules. Grdenić's investigation was driven by the observation that the Hg-Hg bond distance appeared to vary depending on the anion, prompting a detailed examination of the nitrate salt to further explore this phenomenon. rsc.org The structure was determined using Patterson and Fourier-Bragg projections. While the heavy mercury atoms were located with high precision, it was noted that the exact positions of the lighter oxygen and nitrogen atoms of the water molecules and nitrate ions were more difficult to refine accurately due to termination-of-series effects in the Fourier synthesis. rsc.org

The single-crystal X-ray analysis established that this compound crystallizes in the monoclinic system. The determined space group is P2₁/n, a centrosymmetric space group that dictates specific symmetry operations within the crystal lattice. The unit cell contains two formula units (Z = 2) of Hg₂(NO₃)₂·2H₂O. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.64 Å |

| b | 7.52 Å |

| c | 6.30 Å |

| β | 103°48' |

| Volume | 397.7 ų |

| Formula Units (Z) | 2 |

The crystallographic study yielded critical information on the interatomic distances within the structure. The mercury atoms are linked in pairs, forming the characteristic dimercury(I) cation, with the midpoint of the Hg-Hg bond situated at a center of symmetry. rsc.org The key bond lengths determined in this seminal study provide a quantitative description of the coordination environment.

| Bond | Distance (Å) | Description |

|---|---|---|

| Hg—Hg | 2.54 ± 0.01 | Covalent bond within the dimercury(I) cation. |

| Hg—O(H₂O) | 2.15 | Coordination bond to the oxygen of a water molecule. |

| Hg—O(NO₃⁻) | 2.40 | Coordination bond to an oxygen of the nitrate anion. |

| Hg—O(NO₃⁻) | 2.42 | Coordination bond to a second oxygen of the nitrate anion. |

Molecular Architecture within the Crystalline Lattice

The crystal structure is built around the robust dimercury(I) cation, which is further coordinated by water molecules and nitrate anions to form a stable three-dimensional lattice.

The defining feature of this compound is the presence of the discrete dimercury(I) cation, (Hg₂)₂⁺. In this cation, the two mercury atoms are joined by a covalent metal-metal bond. The crystallographic analysis confirmed a Hg-Hg bond distance of 2.54 Å. rsc.orgwikipedia.org This value is a crucial piece of evidence for the direct bond between the two mercury atoms, each of which is in the formal +1 oxidation state. The (Hg₂)₂⁺ unit is a linear entity, and in the dihydrate crystal, it is the core of the [H₂O-Hg-Hg-OH₂]₂⁺ complex cation. rsc.orgwikipedia.org

Interaction Modes of Nitrate Anions (NO₃⁻) with Mercury Centers

Each mercury atom within the distinctive [Hg-Hg]²⁺ dumbbell cation is coordinated to oxygen atoms from both the nitrate anions and the water molecules of hydration. Specifically, a mercury atom forms bonds with two oxygen atoms belonging to a nitrate ion. rsc.org The Hg-O distances for these interactions are approximately 2.40 Å and 2.42 Å. rsc.org These bond lengths are longer than the Hg-O bond involving the water molecule (approximately 2.15 Å), indicating a weaker interaction. rsc.org

In the context of related basic mercury(I) nitrates, the interaction of nitrate anions can vary. For instance, in some complex basic nitrates, the NO₃⁻ anions exhibit only weak interactions with the mercury atoms, with Hg-O distances greater than 2.6 Å. researchgate.net This variability underscores the influence of other coordinating species, such as hydroxide (B78521) ions, on the bonding environment of the mercury centers.

Role of Hydrate Water Molecules in Crystal Packing and Hydrogen Bonding Networks

The two water molecules in the formula unit of this compound are not merely occupying voids in the crystal lattice; they are integral to the structure, participating in direct coordination to the mercury atoms and forming a network of hydrogen bonds. rsc.orgwikipedia.org

Each mercury atom is coordinated to one water molecule at a relatively short distance of 2.15 Å. rsc.org This close approach suggests a significant coordination link, leading to the formation of a hydrated dimeric cation, which can be represented as [H₂O-Hg-Hg-OH₂]²⁺. rsc.orgwikipedia.org The Hg-Hg bond distance within this cation is approximately 2.54 Å. rsc.orgwikipedia.org

These coordinated water molecules are crucial for the stability of the crystal structure. They act as nodes in a hydrogen-bonding network. While the precise details of the hydrogen bonding in this compound are not extensively detailed in the provided search results, the general principles of hydrates suggest that the hydrogen atoms of the water molecules will form hydrogen bonds with the oxygen atoms of the nitrate anions of neighboring units. This network of hydrogen bonds links the [H₂O-Hg-Hg-OH₂]²⁺ cations and the NO₃⁻ anions into a stable three-dimensional structure. The ability of water molecules to act as both hydrogen bond donors and acceptors allows them to bridge different components of the crystal lattice effectively. mdpi.com

Structural Characterization of Hydrolysis and Related Basic Mercury(I) Nitrates

Crystallographic Analysis of Hydrolysis Products (e.g., Hg₂(OH)₂(NO₃)₂, Hg₂(OH)(NO₃)·HgO)

The hydrolysis of mercury(I) nitrate solutions can lead to the formation of various basic mercury(I) nitrates. The crystallographic analysis of these products reveals complex structures.

One such hydrolysis product is the basic dimercury(I) nitrate, with a formula that can be represented as Hg₂(OH)(NO₃)·Hg₂(NO₃)₂. The crystal structure of this compound is orthorhombic, belonging to the space group Aba2. The unit cell dimensions are a = 20.171 Å, b = 9.358 Å, and c = 11.217 Å, containing eight formula units. researchgate.net A characteristic feature of this structure is the presence of chains of [Hg₂OH(Hg₂)₂/₂]³⁺ running parallel to the researchgate.net direction. These cationic chains are interconnected by nitrate ions that are coordinated to the mercury atoms, forming a three-dimensional network. researchgate.net

Another example is a mixed-valent basic mercury nitrate with the formula Hg₈O₄(OH)(NO₃)₅. This compound crystallizes in the monoclinic space group C2/c. researchgate.net Its structure is composed of nearly linear [O-Hg(II)-O] and [O-Hg(I)-Hg(I)-O] building blocks. The Hg(I)-Hg(I) dumbbell exhibits a characteristic bond distance of 2.5079 Å. researchgate.net These different mercury-oxygen units form a complex three-dimensional network with large cavities occupied by the nitrate groups. researchgate.net

Structural Comparison with Anhydrous and Other Hydrated Forms

A comparison of the crystal structure of this compound with its anhydrous counterpart and other related compounds reveals significant differences in coordination and packing.

Anhydrous Mercury(I) Nitrate (Hg₂(NO₃)₂): The anhydrous form crystallizes in the monoclinic space group P2₁. researchgate.net Its structure is built from two crystallographically distinct Hg₂²⁺ dumbbells and four NO₃⁻ groups. These components form molecular units of [O₂N-O-Hg-Hg-O-NO₂] with short Hg-O bonds. The crystal packing is achieved through longer Hg-O interactions with adjacent nitrate groups. The average Hg-Hg distance is 2.5072 Å. researchgate.net The oxygen coordination around the mercury dumbbells is asymmetric. researchgate.net

This compound (Hg₂(NO₃)₂·2H₂O): In contrast, the dihydrate features water molecules directly coordinated to the mercury atoms, forming the [H₂O-Hg-Hg-OH₂]²⁺ cation. rsc.orgwikipedia.org This direct involvement of water in the primary coordination sphere of mercury is a key distinction from the anhydrous form. The Hg-Hg bond length in the dihydrate is slightly longer at 2.54 Å. rsc.org The presence of water molecules also introduces a hydrogen-bonding network that is absent in the anhydrous salt. rsc.org

The following table provides a summary of key structural parameters for comparison:

| Property | Anhydrous Mercury(I) Nitrate | This compound |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/n |

| Hg-Hg Distance (Å) | 2.5072 (average) | 2.54 |

| Coordination | [O₂N-O-Hg-Hg-O-NO₂] units | [H₂O-Hg-Hg-OH₂]²⁺ cations |

| Primary Hg-O (Å) | Short Hg-O bonds | 2.15 (to H₂O) |

| Secondary Hg-O (Å) | Long Hg-O bonds | 2.40, 2.42 (to NO₃⁻) |

| Hydrogen Bonding | Absent | Present |

Spectroscopic Probes of Solid-State Structure and Bonding

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of this compound in the solid state. The observed vibrational modes can be assigned to the motions of the Hg₂²⁺ dumbbell, the nitrate anions, and the water molecules.

The stretching vibration of the mercury-mercury bond, ν(Hg-Hg), is a characteristic feature of mercury(I) compounds. In the solid-state vibrational spectra of this compound and its hydrolysis products, this mode appears in the range of 170-200 cm⁻¹. researchgate.net The exact frequency is sensitive to the nature of the ligands (H₂O, OH⁻, NO₃⁻) attached to the dimercury(I) ion. researchgate.net

The vibrational modes of the nitrate anion are also significantly affected by its coordination to the mercury centers. In the free nitrate ion, which has D₃h symmetry, certain vibrational modes are degenerate. In the crystal structure of this compound, the coordination to mercury lowers this symmetry, leading to the splitting of these degenerate modes. This splitting is a clear indication of the interaction between the nitrate group and the mercury cation. For instance, the E' modes of the free nitrate ion, found around 720 cm⁻¹ and 1390 cm⁻¹, are observed to split in the spectra of mercury(II) nitrate solutions, which is indicative of association. publish.csiro.au While the provided data primarily discusses mercury(II) nitrate, similar principles apply to mercury(I) nitrate.

The presence of water of hydration introduces additional vibrational modes, primarily in the O-H stretching region (typically 3200-3600 cm⁻¹) and the H-O-H bending region (around 1600-1650 cm⁻¹). These bands are often broad due to hydrogen bonding.

A summary of key vibrational frequencies for nitrato species is presented in the table below. Note that specific assignments for this compound were not fully detailed in the search results, so a more general representation for a coordinated nitrate is provided.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| ν(Hg-Hg) | 170 - 200 | Mercury-mercury stretching |

| ν(N=O) | ~1500 | Asymmetric N-O stretching in coordinated NO₃⁻ |

| **νs(NO₂) ** | ~1300 | Symmetric N-O stretching in coordinated NO₃⁻ |

| ν(N-O) | ~1000 | N-O stretching in coordinated NO₃⁻ |

| δ(ONO) | ~740 | O-N-O bending (out-of-plane) |

| ν(O-H) | 3200 - 3600 | Stretching of water molecules |

| δ(H-O-H) | 1600 - 1650 | Bending of water molecules |

Assignment of Hg-Hg Stretching Modes (ν(Hg-Hg))

A defining characteristic of mercury(I) compounds is the presence of the [Hg-Hg]²⁺ diatomic cation. The vibrational frequency of the mercury-mercury bond is a direct probe of its strength and electronic environment. In vibrational spectroscopy, the Hg-Hg stretching mode is typically observed in the low-frequency region of the Raman spectrum.

Research has shown that the ν(Hg-Hg) stretching modes for various dimercury(I) compounds generally appear in the range of 170–200 cm⁻¹. The precise frequency is sensitive to the nature of the ligands coordinated to the mercury atoms. For mercury(I) nitrate and its hydrolysis products, the ligands are combinations of water molecules, hydroxide ions, and nitrate ions. The variation in the coordination environment around the [Hg-Hg]²⁺ unit influences the Hg-Hg bond strength and, consequently, its stretching frequency.

Table 1: Typical Frequency Range for Hg-Hg Stretching Modes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(Hg-Hg) | 170–200 |

Analysis of Nitrate Anion Vibrational Modes

The nitrate anion (NO₃⁻), belonging to the D₃h point group in its free state, possesses four fundamental vibrational modes. However, upon coordination to a metal cation, its symmetry is lowered, leading to changes in its vibrational spectrum. The coordination of the nitrate anion to the mercury(I) cation in the dihydrate crystal can lead to the splitting of degenerate modes and the activation of modes that are infrared or Raman inactive in the free ion.

The principal vibrational modes of the nitrate ion are:

ν₁ (A₁'): Symmetric stretch, which is Raman active.

ν₂ (A₂"): Out-of-plane bend, which is infrared active.

ν₃ (E'): Asymmetric stretch, which is both Raman and infrared active.

ν₄ (E'): In-plane bend, which is both Raman and infrared active.

In a crystalline environment like that of this compound, the interaction with the mercury cations and the hydrogen bonding with water molecules can cause the doubly degenerate E' modes (ν₃ and ν₄) to split into two distinct bands. The position and splitting of these bands provide valuable information about the coordination mode of the nitrate group (e.g., monodentate, bidentate).

Table 2: Fundamental Vibrational Modes of the Free Nitrate Ion

| Mode | Symmetry | Description | Raman Activity | Infrared Activity |

| ν₁ | A₁' | Symmetric Stretch | Active | Inactive |

| ν₂ | A₂" | Out-of-plane Bend | Inactive | Active |

| ν₃ | E' | Asymmetric Stretch | Active | Active |

| ν₄ | E' | In-plane Bend | Active | Active |

Elucidation of Water Molecule Vibrational Signatures

The water molecules in this compound are not merely occupying space within the crystal lattice; they are coordinated to the mercury atoms and participate in hydrogen bonding. These interactions are reflected in their vibrational spectra. A free water molecule (C₂ᵥ symmetry) has three fundamental vibrational modes:

ν₁: Symmetric stretching

ν₂: Bending (scissoring)

ν₃: Asymmetric stretching

In the solid state, these internal modes can be shifted in frequency compared to the gas phase. The O-H stretching frequencies (ν₁ and ν₃) are particularly sensitive to hydrogen bonding. In crystalline hydrates, the formation of hydrogen bonds typically leads to a lowering of the O-H stretching frequencies and a broadening of the corresponding absorption bands in the infrared and Raman spectra. The magnitude of this shift can provide an indication of the strength of the hydrogen bonds. Additionally, librational modes (restricted rotations) of the water molecules can appear in the low-frequency region of the spectrum.

Table 3: Fundamental Vibrational Modes of a Free Water Molecule

| Mode | Description | Approximate Frequency in Liquid Water (cm⁻¹) |

| ν₁ | Symmetric Stretch | 3280 |

| ν₂ | Bending | 1644 |

| ν₃ | Asymmetric Stretch | 3490 |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can be utilized to confirm the +1 oxidation state of mercury.

Table 4: Reference Hg 4f₇/₂ Binding Energies for Related Mercury Compounds

| Compound | Hg Oxidation State | Approximate Hg 4f₇/₂ Binding Energy (eV) |

| HgO | +2 | 101.5 |

| HgS | +2 | 101.0 |

Nuclear Magnetic Resonance (NMR) Studies in Solid-State (if applicable)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment in crystalline materials. For mercury, there are two NMR-active isotopes: ¹⁹⁹Hg (spin I = 1/2) and ²⁰¹Hg (spin I = 3/2). Due to its quadrupolar nature, the ²⁰¹Hg nucleus generally gives rise to very broad signals, making it less suitable for high-resolution solid-state NMR studies. Consequently, ¹⁹⁹Hg is the nucleus of choice for such investigations.

Solid-state ¹⁹⁹Hg NMR studies of various dimercury(I) compounds have been conducted. The chemical shift anisotropy, which is determined from the solid-state NMR spectrum, provides information about the electronic environment around the mercury nucleus. In mercury(I) compounds, the electronic environment is significantly influenced by the Hg-Hg bond. While specific solid-state ¹⁹⁹Hg NMR data for this compound is not prominently available, studies on other mercury(I) compounds, such as halides and carboxylates, have shown that the shielding anisotropy is relatively insensitive to the counter-ion, which is consistent with the electronic environment being dominated by the strong Hg-Hg covalent bond.

Theoretical and Computational Structural Chemistry

Quantum Chemical Calculations of Molecular and Crystal Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the structural and electronic properties of materials at the atomic level. For this compound, such calculations can be employed to:

Optimize the molecular geometry of the [Hg₂(H₂O)₂(NO₃)₂] unit.

Predict the crystal structure and lattice parameters.

Calculate vibrational frequencies to aid in the assignment of experimental infrared and Raman spectra.

Analyze the electronic structure, including bond orders and charge distributions, to elucidate the nature of the chemical bonds within the compound.

Force Field Development for Molecular Dynamics Simulations

The development of a robust and accurate force field is a foundational requirement for conducting meaningful molecular dynamics (MD) simulations of this compound. Standard, generalized force fields such as AMBER, CHARMM, or GROMOS are typically not parameterized for heavy metal ions like mercury, particularly for the unique diatomic mercury(I) cation, [Hg₂]²⁺. nih.govresearchgate.net Consequently, a specific force field must be developed and validated to accurately model the intra- and intermolecular interactions within the crystal and in aqueous environments.

The parameterization process is a multi-step endeavor that integrates quantum mechanical (QM) calculations with experimental data. ethz.ch The primary objective is to create a mathematical function—the force field—that can accurately reproduce the potential energy surface of the system.

Quantum Mechanical Calculations

The initial step involves performing high-level QM calculations, often using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). researchgate.netyoutube.com These calculations are performed on clusters of the molecule, for example, a central [Hg₂]²⁺ ion surrounded by nitrate anions and water molecules in their first solvation shell. These calculations provide critical reference data, including:

Equilibrium geometries (bond lengths and angles).

Vibrational frequencies.

Interaction energies between the different components.

The electrostatic potential (ESP) surface, which is used to derive partial atomic charges.

Force Field Parameterization

The force field itself is a sum of energy terms describing bonded and non-bonded interactions. Each term contains parameters that must be optimized to reproduce the QM reference data and experimental values.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Behavior and Aqueous Solution Chemistry

The interaction of the mercury(I) ion (Hg₂²⁺) with water is a critical aspect of its chemistry. Solutions of mercury(I) nitrate (B79036) are known to be acidic due to hydrolysis, a process that involves the reaction of the cation with water molecules.

In aqueous solutions, the mercury(I) ion exists as a hydrated species. Research utilizing Raman spectroscopy has been instrumental in identifying the specific complexes formed when mercury(I) nitrate is dissolved in water. These studies have shown that the primary species present are the aqueous complexes [Hg₂(OH₂)NO₃]⁺ and [Hg₂(OH₂)₂]²⁺ researchgate.net. The formation of these complexes indicates that both water molecules and nitrate ions can act as ligands, coordinating to the dimeric mercury(I) cation. The structure of the solid dihydrate itself has been determined by X-ray crystallography to consist of a [H₂O-Hg-Hg-OH₂]²⁺ core wikipedia.org.

The vibrational spectra of these solutions provide insights into the structure of these complexes. The characteristic Hg-Hg stretching frequency is sensitive to the ligands attached to the dimercury(I) ion, which include hydroxide (B78521) (OH⁻), nitrate (ONO₂⁻), and water (H₂O) researchgate.net.

The hydrolysis of mercury(I) nitrate is a pH-dependent equilibrium. When dissolved in water, mercury(I) nitrate undergoes a slow reaction that produces nitric acid, thus lowering the pH of the solution wikipedia.org. This reaction can be represented by the following equilibrium:

Hg₂(NO₃)₂(aq) + H₂O(l) ⇌ Hg₂(NO₃)(OH)(s) + HNO₃(aq) wikipedia.org

This equilibrium demonstrates that in neutral or near-neutral water, the reaction shifts to the right, leading to the formation of a yellow precipitate of the basic salt, mercury(I) hydroxonitrate (Hg₂(NO₃)(OH)) wikipedia.org. The production of nitric acid in this process accounts for the acidic nature of the solution.

Conversely, if the pH of the solution is lowered by adding an acid, such as nitric acid, the equilibrium shifts to the left. This causes the yellow precipitate of the basic salt to redissolve, reforming the soluble mercury(I) nitrate wikipedia.org. This behavior underscores the significant influence of pH on the speciation of mercury(I) in aqueous solutions.

Below is an interactive table summarizing the effect of pH on the hydrolysis of Mercury(I) Nitrate.

| Condition | Predominant Species | Observation |

| Addition of Water (raising pH towards neutral) | Hg₂(NO₃)(OH) | Formation of a yellow precipitate |

| Addition of Nitric Acid (lowering pH) | Hg₂²⁺(aq), NO₃⁻(aq) | Dissolution of precipitate, clear solution |

Detailed kinetic studies, including the determination of reaction rates and activation energies for the hydrolysis of mercury(I) nitrate dihydrate, are not extensively documented in publicly available scientific literature. While the equilibrium aspects of the hydrolysis are established, specific data on the kinetics of the forward and reverse reactions in the hydrolysis equilibrium are sparse.

Redox Transformations and Catalytic Applications

The mercury(I) ion is in an intermediate oxidation state and can undergo both oxidation and reduction. This redox activity is central to its chemical properties and potential applications.

Mercury(I) nitrate is recognized as a reducing agent. In the presence of oxidizing agents, such as atmospheric oxygen, the mercury(I) ion (Hg₂²⁺) can be oxidized to the mercury(II) state (Hg²⁺) wikipedia.org. This property necessitates careful storage of the compound to prevent its degradation.

Furthermore, mercury(I) nitrate can undergo a disproportionation reaction, particularly when its solutions are boiled or exposed to light. In this reaction, the mercury(I) ion is simultaneously reduced to elemental mercury (Hg⁰) and oxidized to mercury(II) nitrate (Hg(NO₃)₂) wikipedia.org. The reaction is as follows:

Hg₂(NO₃)₂ ⇌ Hg + Hg(NO₃)₂ wikipedia.org

This reaction is also reversible wikipedia.org.

While various mercury compounds, particularly those of mercury(II), are known to act as catalysts in certain organic reactions, the specific catalytic activity of this compound in organic transformations is not well-documented in scientific literature. Its primary roles in chemistry are as a precursor to other mercury(I) compounds and as a reagent in specific analytical and inorganic reactions rather than as a general catalyst for organic synthesis.

Catalytic Activity in Organic Transformations

Oxidation of Aromatic Methyl Groups to Carbonyl Compounds

This compound has been identified as a catalyst for the oxidation of aromatic methyl groups, such as those in toluene or xylenes, to yield corresponding carbonyl compounds like aldehydes and carboxylic acids sigmaaldrich.com. While this application is documented, detailed mechanistic studies or extensive reports on its synthetic scope are not widely available in the surveyed scientific literature. The reactivity suggests that the mercury(I) species participates in the electron transfer process necessary to convert the methyl group to a higher oxidation state.

Deprotection of Thioacetals and Thioketals

This compound serves as an effective reagent for the cleavage of thioacetal and thioketal protecting groups to regenerate the parent carbonyl compound. This reaction provides a method for deprotection under specific conditions.

Research has shown that Hg₂(NO₃)₂·2H₂O can deprotect 1,3-dithianes and 1,3-dithiolanes. In a comparative study using solid-state grinding as the reaction condition, this compound was found to be effective, though it required longer reaction times and resulted in lower yields compared to its mercury(II) counterpart nih.govresearchgate.net. The reduced efficacy is attributed to the lower affinity of the mercury(I) ion for the sulfur atoms of the thioacetal compared to the mercury(II) ion nih.govresearchgate.net.

The general mechanism for thioacetal deprotection by mercury salts involves the coordination of the mercury ion to the sulfur atoms. This coordination acts as a Lewis acid, withdrawing electron density and rendering the central carbon atom highly electrophilic. Subsequent attack by water, which is present either as a solvent or from the hydrate itself, leads to the cleavage of the carbon-sulfur bonds and, after proton transfers, the formation of the carbonyl group and a mercury-sulfur byproduct.

Table 1: Deprotection of 2-(3-nitrophenyl)-1,3-dithiane

| Reagent | Condition | Time (min) | Yield (%) |

|---|---|---|---|

| Hg₂(NO₃)₂·2H₂O | Solid-state grinding | 30 | 70 |

| Hg(NO₃)₂·3H₂O | Solid-state grinding | 1-4 | 95 |

Data sourced from Molecules 2003, 8, 664-668 nih.govresearchgate.net.

Disproportionation Equilibria and Kinetics Involving Mercury(I) Species

The mercury(I) ion (Hg₂²⁺) is susceptible to disproportionation, an equilibrium reaction where it is simultaneously oxidized to mercury(II) (Hg²⁺) and reduced to elemental mercury (Hg⁰) libretexts.orgpurdue.edu. The fundamental equilibrium is represented as:

Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)

In aqueous acidic solutions, the Hg₂²⁺ ion is reasonably stable, with the equilibrium lying to the left acs.org. However, the equilibrium can be shifted to the right by the presence of ligands that form strong, stable complexes with the mercury(II) ion, thereby lowering its concentration in the solution and driving the reaction forward according to Le Chatelier's principle acs.orgwikipedia.org. Such ligands include hydroxide (OH⁻), cyanide (CN⁻), ammonia (NH₃), and sulfide (B99878) (S²⁻) libretexts.orgacs.org.

Kinetic studies have revealed that the mechanism is not a simple dissociation. Instead, it involves the direct interaction of the ligand with the dimeric mercury(I) ion. For instance, in the presence of cyanide, an intermediate species is formed which weakens the covalent Hg-Hg bond acs.org. The cleavage of this bond is considered the rate-determining step of the disproportionation reaction acs.org. Similarly, in alkaline solutions, the reaction proceeds through the formation and subsequent decomposition of hydroxylated mercury(I) species . The thermodynamic driving force for the reaction is the high stability of the resulting elemental mercury (oxidation state 0) and the mercury(II) ion (oxidation state +2) brainly.com.

Thermal Decomposition Pathways and Thermodynamics

Identification of Gaseous and Solid Decomposition Products

The thermal decomposition of this compound is a complex process that yields both gaseous and solid products. When heated, the compound emits toxic and irritating vapors, including mercury vapor and nitrogen oxides westliberty.eduwestliberty.edunoaa.gov.

The decomposition pathway is understood to involve an initial disproportionation of the mercury(I) nitrate into elemental mercury and mercury(II) nitrate wikipedia.org. The elemental mercury produced is volatile and becomes a gaseous product upon heating. The resulting mercury(II) nitrate subsequently decomposes at higher temperatures.

Based on the decomposition of related mercury(II) salts, the final products are identified as:

Solid Products: The primary solid residue is mercury(II) oxide (HgO), a red or yellow solid nih.govcore.ac.uk.

Gaseous Products: The gaseous phase consists of water vapor (from the dehydration of the hydrate), elemental mercury vapor (from disproportionation), nitrogen dioxide (NO₂), and oxygen (O₂) (from the breakdown of the nitrate anion) noaa.govstackexchange.comstudy.com.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Thermal Events

Thermal analysis techniques like DSC and TGA are used to study the distinct thermal events that occur as this compound is heated.

The first thermal event is the loss of the two molecules of water of hydration. The dihydrate decomposes upon melting at approximately 70 °C westliberty.edu. This endothermic process corresponds to a specific mass loss observable in a TGA curve.

At higher temperatures, further decomposition occurs. Thermal desorption studies, which provide data analogous to TGA, have identified two major decomposition stages for this compound core.ac.uk. These events are characterized by distinct temperature peaks where mass loss is at a maximum.

Table 2: Thermal Decomposition Events for this compound

| Thermal Event | Peak Temperature Range (°C) | Associated Process |

|---|---|---|

| 1 | ~70 | Dehydration (Loss of 2H₂O) |

| 2 | 264 - 280 | Disproportionation and initial decomposition |

| 3 | ~450 | Final decomposition to Mercury(II) oxide |

Data sourced from a safety data sheet and a thermal desorption study westliberty.educore.ac.uk.

The peak at 264-280 °C likely corresponds to the combined disproportionation of Hg₂(NO₃)₂ and the initial decomposition of the resulting Hg(NO₃)₂. The second, higher-temperature peak at 450 °C represents the final stage of decomposition to form stable mercury(II) oxide core.ac.uk.

Mechanistic Studies of Thermal Breakdown

Based on the identified products and thermal events, a multi-step mechanism for the thermal breakdown of this compound can be proposed.

Dehydration: The process begins with an endothermic step involving the release of the two water molecules of crystallization at around 70 °C.

Hg₂(NO₃)₂·2H₂O(s) → Hg₂(NO₃)₂(s) + 2H₂O(g)

Disproportionation and Vaporization: Upon further heating, the anhydrous mercury(I) nitrate undergoes disproportionation. This redox reaction yields liquid elemental mercury and solid mercury(II) nitrate. The elemental mercury, being volatile, vaporizes as the temperature increases.

Hg₂(NO₃)₂(s) → Hg(l) + Hg(NO₃)₂(s)

Hg(l) → Hg(g)

Decomposition of Mercury(II) Nitrate: In the final and highest temperature stage, the mercury(II) nitrate formed in the previous step decomposes to produce solid mercury(II) oxide and the gaseous products nitrogen dioxide and oxygen. This process corresponds to the thermal events observed between 260 °C and 450 °C core.ac.uk.

2Hg(NO₃)₂(s) → 2HgO(s) + 4NO₂(g) + O₂(g) stackexchange.comstudy.com

This proposed pathway accounts for all observed solid and gaseous products and aligns with the distinct thermal events identified through TGA-like analyses.

Interactions with Other Chemical Species

This compound, as a salt containing the dimeric mercury(I) cation, [Hg₂]²⁺, exhibits a range of chemical reactivities, particularly with various inorganic and organic species. These interactions are fundamental to its role as a precursor in the synthesis of other mercury(I) compounds and complexes.

The aqueous chemistry of the mercury(I) cation is largely characterized by precipitation and disproportionation reactions. Solutions of mercury(I) nitrate are acidic due to a slow reaction with water, a hydrolysis process that forms nitric acid and a yellow precipitate of basic mercury(I) nitrate, Hg₂(NO₃)(OH) wikipedia.org.

Hg₂(NO₃)₂(aq) + H₂O(l) ⇌ Hg₂(NO₃)(OH)(s) + HNO₃(aq)

Furthermore, the mercury(I) ion is prone to disproportionation, especially when its solutions are boiled or exposed to light. This reaction yields elemental mercury and mercury(II) nitrate, demonstrating the inherent instability of the +1 oxidation state under certain conditions wikipedia.org.

Hg₂(NO₃)₂(aq) ⇌ Hg(l) + Hg(NO₃)₂(aq)

Mercury(I) nitrate readily reacts with various inorganic anions to form insoluble precipitates. These reactions are characteristic of the [Hg₂]²⁺ ion and are often used for its qualitative identification. The addition of soluble salts containing anions like halides, hydroxide, carbonate, and sulfide to an aqueous solution of mercury(I) nitrate results in the formation of the corresponding mercury(I) salt, which precipitates out of solution. For instance, the reaction with ammonium sulfide produces a black precipitate of mercury(I) sulfide chemedx.orgbrainly.com.

The net ionic equation for this reaction is: Hg₂²⁺(aq) + S²⁻(aq) → Hg₂S(s) brainly.com

Similarly, aqueous ammonia reacts with mercury(I) compounds, leading to a disproportionation reaction that produces a characteristic precipitate containing finely divided black metallic mercury and white mercury(II) amidochloride chemedx.orglibretexts.org.

A summary of common precipitation reactions is provided in the table below.

| Reactant Added | Anion | Product | Precipitate Color |

| Sodium Hydroxide (NaOH) | OH⁻ | Mercury(I) hydroxide (decomposes to Hg₂O) | Yellow chemedx.org |

| Sodium Sulfide (Na₂S) | S²⁻ | Mercury(I) sulfide (Hg₂S) | Black chemedx.org |

| Sodium Carbonate (Na₂CO₃) | CO₃²⁻ | Mercury(I) carbonate (Hg₂CO₃) | Orange chemedx.orgwisc.edu |

| Sodium Chloride (NaCl) | Cl⁻ | Mercury(I) chloride (Hg₂Cl₂) | White |

| Sodium Iodide (NaI) | I⁻ | Mercury(I) iodide (Hg₂I₂) | Orange chemedx.org |

| Sodium Sulfate (B86663) (Na₂SO₄) | SO₄²⁻ | Mercury(I) sulfate (Hg₂SO₄) | Pale Yellow chemedx.org |

| Ammonia (NH₃) | - | Mixture of Hg(l) and Hg(NH₂)NO₃ | White/Black chemedx.org |

The coordination chemistry of the mercury(I) ion, [Hg₂]²⁺, is less extensive than that of the mercury(II) ion, Hg²⁺, primarily due to the tendency of the [Hg₂]²⁺ cation to disproportionate in the presence of many ligands, especially those that form strong complexes with Hg²⁺. Strong Lewis bases can destabilize the metal-metal bond, leading to the formation of elemental mercury and a mercury(II) complex wikipedia.org.

Despite this, a number of complexes with organic ligands have been characterized, particularly with ligands containing oxygen donor atoms. The [Hg₂]²⁺ ion generally shows a preference for coordination with O-donor ligands acs.org. Studies have explored the complexation of mercury(I) with ligands such as crown ethers. For example, complexation with 18-crown-6 has been investigated, demonstrating the ability of macrocyclic polyethers to encapsulate the dimeric cation acs.org.

The interaction of mercury ions with dissolved organic matter (DOM) in natural waters is also a significant area of research. While much of this work focuses on mercury(II), it is understood that functional groups within DOM, such as thiols and carboxylic acids, can act as ligands nih.gov. These interactions can lead to the formation of soluble organometallic complexes. Research indicates that multidentate chelation sites within natural organic matter are the principal complexing moieties for mercury nih.gov.

The table below summarizes key aspects of mercury(I) complexation with organic ligands based on available research.

| Ligand Type | Example Ligand | Observations |

| O-donor Macrocycles | 18-Crown-6 | Forms complexes with the [Hg₂]²⁺ cation acs.org. |

| Natural Organic Matter (NOM) | Humic/Fulvic Acids | Complexation occurs, primarily via multidentate chelation sites nih.gov. Can influence mercury's environmental mobility. |

| N-donor Ligands | Pyridines, Amines | Complex formation is often complicated by disproportionation of the [Hg₂]²⁺ ion wikipedia.org. |

| S-donor Ligands | Thiols, Thioethers | Strong interaction, but typically induces rapid disproportionation to Hg(0) and Hg(II)-thiolate complexes. |

Coordination Chemistry and Ligand Field Theory

Electronic Structure of the Dimercury(I) Ion

The existence of mercury in a stable +1 oxidation state is intrinsically linked to the formation of the dimeric ion, [Hg₂]²⁺. An isolated mercury(I) cation, Hg⁺, would have an electronic configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s¹. stackexchange.com The presence of a single, unpaired electron in the 6s orbital would render the ion paramagnetic. However, experimental observations show that mercury(I) compounds are diamagnetic. stackexchange.com This is explained by the dimerization of two Hg⁺ ions to form the [Hg₂]²⁺ cation, where the two 6s electrons are paired in a covalent bond. stackexchange.comquora.com

The formation of this dimer is energetically favorable, in part due to the relativistic stabilization of the 6s orbital, which increases the ionization energies of mercury. stackexchange.com The electronic configuration of the neutral mercury atom is [Xe] 4f¹⁴ 5d¹⁰ 6s². quora.comyoutube.com The resulting [Hg₂]²⁺ ion, therefore, has all its electrons paired, accounting for its diamagnetism. stackexchange.com

Nature of the Hg-Hg Bond in Dimercury(I) Complexes

The bond between the two mercury atoms in the [Hg₂]²⁺ ion is a true covalent metal-metal bond, one of the earliest to be definitively characterized. quora.comwikipedia.org Its existence was first established by X-ray diffraction studies in the 1920s and later confirmed in solution by Raman spectroscopy in 1934. wikipedia.org

The bonding can be described as a straightforward two-center, two-electron σ-bond, resulting from the overlap of the 6s orbitals of the two Hg⁺ ions, a situation qualitatively similar to the bonding in the dihydrogen molecule (H₂). stackexchange.comwikipedia.org In the solid state, the Hg-Hg bond length varies depending on the coordinating ligands. For instance, in mercury(I) nitrate (B79036) dihydrate, X-ray crystallography has determined the structure to contain a [H₂O-Hg-Hg-OH₂]²⁺ core with an Hg-Hg distance of 254 picometers (pm). wikipedia.org The bond is susceptible to destabilization by strong Lewis bases, which can cause the ion to disproportionate into elemental mercury (Hg⁰) and more stable mercury(II) complexes. wikipedia.org

The interaction with ligands can modulate the Hg-Hg bond strength. Studies on mercury(I)-arene complexes have shown that the Hg-Hg stretching frequency, ν(Hg-Hg), observed in Raman spectra, is dependent on the arene. cdnsciencepub.com As the electron-donating ability of the arene ligand increases, ν(Hg-Hg) tends to decrease, which is consistent with the transfer of electron density from the arene into the antibonding (σ*) orbital of the [Hg₂]²⁺ ion, thereby weakening the metal-metal bond. cdnsciencepub.com

Spectroscopic Signatures of Metal-Ligand Bonding

Various spectroscopic techniques are instrumental in elucidating the nature of bonding in mercury(I) complexes.

Raman Spectroscopy: This has been a key technique, historically used to confirm the existence of the Hg-Hg covalent bond in solution. wikipedia.org The characteristic ν(Hg-Hg) stretching frequency provides direct information about the bond's strength and how it is influenced by the ligand environment. cdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy is also used to study ligand vibrations and can provide indirect evidence of metal-ligand interactions. For example, in a study of a mercury(I) complex with m-dinitrobenzene, a decrease in the symmetric stretching frequency of the nitro groups suggested the presence of either chelate or bidentate bridging nitro groups. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR has been effectively used to probe the interactions between the [Hg₂]²⁺ ion and aromatic ligands. The changes in the chemical shifts of the carbon atoms in the arene upon complexation can provide data on the stoichiometry, stability, and structure of the resulting complexes. cdnsciencepub.com

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near-Edge Structure (XANES) are powerful for determining the coordination geometry. In mercury chemistry, a linear two-coordination environment gives rise to a distinct, sharp electronic transition from the 2p to the 6s and 5d orbitals. acs.org

Comparative Coordination Preferences of Mercury(I) vs. Mercury(II)

The coordination chemistry of mercury(I) and mercury(II) exhibits significant differences, primarily stemming from the dimeric nature of Hg(I) versus the monomeric nature of Hg(II).

| Feature | Mercury(I) ([Hg₂]²⁺) | Mercury(II) (Hg²⁺) |

| Fundamental Unit | Dimeric cation [Hg₂]²⁺ quora.com | Monomeric cation Hg²⁺ quora.com |

| Typical Geometry | Strong preference for linear, two-coordination (L-Hg-Hg-L) wikipedia.org | Highly versatile; coordination numbers range from 2 to 10, with distorted tetrahedral and linear geometries being common acs.orgnih.gov |

| Bonding | Features a characteristic Hg-Hg covalent bond wikipedia.org | Forms bonds with ligands, but no inherent metal-metal bond |

| Ligand Preference | Forms stable complexes, but the Hg-Hg bond can be cleaved by strong Lewis bases (e.g., S²⁻), leading to disproportionation wikipedia.org | As a classic "soft" acid, it shows a strong preference for soft donor atoms like sulfur (thiolates) and heavier halides nih.govornl.gov |

| Example Structure | [H₂O-Hg-Hg-OH₂]²⁺ in Hg₂(NO₃)₂·2H₂O wikipedia.org | Linear [HgCl₂], tetrahedral [HgI₄]²⁻, and complex protein-bound species like dicysteinate complexes nih.govnih.gov |

The Hg(II) ion's versatile coordination sphere allows it to form a vast array of complexes with different geometries. nih.gov In contrast, the rigid, linear L-Hg-Hg-L arrangement is the predominant structural motif for mercury(I). While both ions can coordinate to similar ligands, the stability of the resulting mercury(I) complex is often a delicate balance, as anions that form very insoluble mercury(II) salts can drive the disproportionation of the [Hg₂]²⁺ ion. wikipedia.org

Theoretical Approaches to Coordination Bonding in Mercury(I) Systems

Modern computational chemistry provides powerful tools for understanding the intricacies of bonding in mercury(I) compounds.

Density Functional Theory (DFT): DFT is widely employed to calculate and analyze the geometric structures, interaction energies, and electronic properties of mercury complexes. ornl.govuab.cat These calculations can corroborate experimental findings from techniques like X-ray diffraction and spectroscopy. uab.cat

Relativistic Effects: Theoretical models for mercury must account for relativistic effects. The relativistic contraction of the 6s orbital and the expansion of the 5d orbitals are critical for accurately describing the properties of mercury, including the stability of the +1 oxidation state and the strength of the Hg-Hg bond. stackexchange.comrug.nl

Molecular Orbital (MO) Theory: The bonding in the [Hg₂]²⁺ ion is well-described by MO theory. The overlap of the two 6s atomic orbitals leads to the formation of a bonding σ orbital and an antibonding σ* orbital. This model successfully explains the observed diamagnetism and provides a framework for understanding how ligand interactions affect bond strength. The donation of electron density from a ligand into the σ* orbital, as suggested by studies on arene complexes, weakens the Hg-Hg bond, which is consistent with this theoretical picture. cdnsciencepub.com

Ab Initio Methods: High-level relativistic ab initio calculations are used for comprehensive studies of mercury bonding with a wide range of atoms and radicals, providing fundamental insights into bond energies and the interplay of covalent and ionic contributions to bonding. rug.nl

These theoretical approaches are essential for rationalizing experimental observations and predicting the behavior of mercury(I) in different chemical environments, complementing the data gathered from spectroscopic and structural studies.

Computational and Theoretical Chemical Studies

Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of atoms and molecules from first principles, without extensive reliance on experimental data. These calculations can elucidate bonding, molecular orbital energies, charge distributions, and spectroscopic properties.

For mercury(I) nitrate (B79036) dihydrate, a key focus of electronic structure calculations would be the nature of the dimeric mercury cation, [Hg₂]²⁺, and its interaction with water molecules and nitrate anions. The core of the hydrated cation is a [H₂O-Hg-Hg-OH₂]²⁺ unit. wikipedia.org Theoretical studies on related mercury compounds highlight the importance of relativistic effects in accurately describing the Hg-Hg bond. mpg.de The proximity of the 5d orbitals, influenced by relativistic contraction, plays a crucial role in the bonding and structure of mercury compounds. mpg.de

Furthermore, DFT calculations have been employed to study the electronic structure of the nitrate anion (NO₃⁻) in aqueous solution. nih.gov These studies investigate how solute-solvent interactions induce symmetry breaking and affect the molecular orbitals. aip.org A comprehensive DFT study of Hg₂(NO₃)₂·2H₂O would integrate these aspects, modeling the full crystal unit cell to understand the interplay of covalent and ionic interactions, including the hydrogen bonding network involving the water molecules and nitrate ions.

A theoretical study on the interaction of the isoelectronic Hg²⁺ ion with various ligands showed that quantum chemistry can reveal periodic trends in binding energies and explain the preference of mercury for soft ligands like thiols. ornl.gov Similar computational approaches could quantify the interaction energies within the mercury(I) nitrate dihydrate crystal lattice.

Molecular Dynamics Simulations of Solution Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of substances in solution. An MD simulation of this compound would reveal insights into its dissolution process, the hydration structure of its ions, and the dynamics of the solvent molecules.

While specific MD simulations for Hg₂(NO₃)₂·2H₂O are not prominent in the literature, extensive simulations have been performed on aqueous solutions of other nitrates, such as alkali nitrates. aip.orgaip.org These studies use force fields—a set of parameters describing the potential energy of the system—to simulate the interactions between the ions and water molecules. For instance, the SPC/E water model is commonly used in conjunction with specialized parameters for the nitrate anion and various cations. aip.orgaip.org

MD simulations of aqueous sodium nitrate have investigated the behavior of the solution at the air-water interface, showing that nitrate ions tend to reside below the surface and adopt a preferred orientation. researchgate.net This has implications for photochemical reactions that may occur at such interfaces. researchgate.net

For the mercury(I) ion, MD simulations of the related Hg²⁺ aqua ion have been performed to investigate its hydration shell. researchgate.net These studies, combining quantum mechanical calculations with MD, have shown that Hg²⁺ can have a stable heptacoordinated structure in water. researchgate.net A simulation of the [Hg₂]²⁺ ion would need to account for the dimeric nature of the cation and the charge distribution over the two mercury atoms. The simulation would model the dissociation of the crystal lattice, the formation of hydration shells around the [Hg₂]²⁺ and NO₃⁻ ions, and the dynamics of water exchange between the hydration shells and the bulk solvent.

Below is a table summarizing parameters used in molecular dynamics simulations for modeling aqueous nitrate solutions, which would be foundational for simulating a mercury(I) nitrate solution.

| Component | Model | Interaction Sites | Key Parameters | Reference |

|---|---|---|---|---|

| Water | SPC/E | O, H | Rigid 3-site model, defined bond angle and length. | aip.org |

| Nitrate Ion | Krienke & Schmeer | N, O | Rigid, non-polarizable 4-site model with Lennard-Jones and point charge interactions. | aip.org |

| Alkali Cations (as proxy) | Various | Cation center | Lennard-Jones and point charge parameters developed for specific water models. | aip.org |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediate species, calculating activation energies, and modeling the structure of transition states. For mercury(I) nitrate, a key reaction is its disproportionation in aqueous solution, especially when boiled or exposed to light, which yields elemental mercury and mercury(II) nitrate. wikipedia.org

Hg₂(NO₃)₂ (aq) ⇌ Hg (l) + Hg(NO₃)₂ (aq)

Modeling this reaction would involve calculating the potential energy surface for the transformation of the [Hg₂]²⁺ ion into Hg⁰ and Hg²⁺. DFT methods are commonly used to locate the transition state structure—the highest energy point along the reaction coordinate. researchgate.netrug.nlnih.gov The calculation would determine the activation energy barrier for the disproportionation, providing insight into the reaction kinetics.

Theoretical studies on the thermal decomposition of other d-metal nitrate hydrates have shown that these processes are often complex, multi-stage reactions. researchgate.net The decomposition rarely leads directly to an anhydrous salt; instead, intermediate species like oxo-nitrates or hydroxide (B78521) nitrates are formed. researchgate.net For instance, mercurous nitrite, when left in its mother liquor, transforms into a stable basic mercurous nitrate, Hg₆(OH)₂(NO₃)₄. niscpr.res.inresearchgate.net Computational modeling could help map the reaction pathways for these transformations, identifying the most energetically favorable routes.

Oxidation: Hg₂²⁺ → 2Hg²⁺ + 2e⁻

Reduction: Hg₂²⁺ + 2e⁻ → 2Hg⁰

Computational methods could model the electronic rearrangements and structural changes that occur during this process in the presence of water and nitrate ions.

Computational Crystallography and Lattice Energy Calculations

Computational crystallography involves predicting and analyzing crystal structures using theoretical methods. While the crystal structure of this compound has been determined experimentally via X-ray crystallography, computational methods can be used to calculate its lattice energy and understand the forces holding the crystal together. wikipedia.org

The lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous constituent ions. It cannot be measured directly but can be calculated using a Born-Haber cycle or through theoretical models based on electrostatic interactions. aip.orgacs.org

Born-Haber Cycle Approach: This method uses Hess's law to relate the lattice energy to several experimentally measurable enthalpy changes, including the enthalpy of formation of the solid, the ionization energy of the metal, the electron affinity of the non-metal, and the enthalpies of atomization.

Theoretical Calculation: The lattice energy can also be calculated directly by summing the electrostatic and repulsive interactions between the ions in the crystal lattice. This requires knowledge of the crystal structure and a model for the interionic potentials.

Calculated lattice energies for several alkali metal nitrates provide a reference for the magnitude of these values. The energy is influenced by the charge of the ions and the distance between them (ionic radii). tandfonline.comacs.org

The table below shows calculated total lattice potential energies for a selection of nitrate salts.

| Compound | Calculated Lattice Energy (kJ/mol) | Reference |

|---|---|---|

| LiNO₃ | 848 | tandfonline.com |

| NaNO₃ | 755 | tandfonline.com |

| KNO₃ | 685 | tandfonline.com |

| RbNO₃ | 662 | tandfonline.com |

| CsNO₃ | 648 | tandfonline.com |

For this compound, the calculation would be more complex due to the polyatomic nature of both the cation ([Hg₂]²⁺) and the anion (NO₃⁻), the presence of water of hydration, and the covalent Hg-Hg bond. DFT calculations on the solid-state structure would be necessary to accurately determine the charge distribution and interaction energies required for a precise lattice energy calculation.

Isotopic Fractionation Studies and Modeling

Mercury has seven stable isotopes, and the ratios of these isotopes can change during physical and chemical processes, a phenomenon known as isotopic fractionation. Modeling these fractionation processes helps trace the sources and biogeochemical pathways of mercury in the environment. nih.govbohrium.com

Mercury isotope fractionation can be mass-dependent (MDF) or mass-independent (MIF). researchgate.net MIF, particularly of the odd-numbered isotopes (¹⁹⁹Hg and ²⁰¹Hg), is a key signature of photochemical reactions, such as the reduction of Hg(II) species. acs.orgnih.gov

Computational models, often integrated into global climate or ocean circulation models like GEOS-Chem or HAMOCC, simulate the various transformation reactions of mercury (e.g., oxidation/reduction, methylation/demethylation) and apply theoretically or experimentally derived fractionation factors (α) or enrichment factors (ε) for each step. researchgate.nettandfonline.comdntb.gov.uapearson.com

For example, studies have shown that the photoreduction of Hg(II) is a dominant process driving the global distribution of Δ¹⁹⁹Hg. nih.gov Dark abiotic reduction of Hg(II) by species like Fe(II) also results in significant isotope fractionation, which can be modeled to distinguish between kinetic and equilibrium processes. acs.org

While these models provide a framework for understanding mercury's isotopic cycle on a large scale, specific computational studies on the isotopic fractionation involving the mercury(I) ion, and particularly mercury(I) nitrate, are not widely documented. A theoretical study of reactions involving Hg₂(NO₃)₂·2H₂O, such as its disproportionation, would require the calculation of isotope effects for the specific transition states. This would involve computing the vibrational frequencies of the isotopic species at the reactant and transition states to determine the kinetic isotope effects (KIEs), which would contribute to a more complete understanding of mercury's complex isotopic geochemistry.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological

Precursor in the Synthesis of Inorganic Nanomaterials

The d-block metal mercury is a component of various advanced inorganic materials. nih.gov Nitrate (B79036) compounds, in general, are recognized as excellent precursors for producing ultra-high-purity compounds and nanoscale materials, such as nanoparticles and nanopowders. americanelements.com Mercury(I) nitrate dihydrate fits this role, acting as a foundational chemical for creating more complex mercury-based structures. nih.govwikipedia.orglaballey.com

Quantum Dot Synthesis Utilizing this compound

Colloidal quantum dots (QDs) are semiconductor nanocrystals that exhibit unique quantum mechanical properties, and their optical and electronic characteristics can be tuned by altering their size. ioffe.ruuic.edu Mercury chalcogenide QDs, such as mercury telluride (HgTe) and mercury selenide (B1212193) (HgSe), are particularly notable for their applications in the infrared spectrum. ioffe.ruuic.edunih.govresearchgate.net

The synthesis of these nanomaterials typically involves the reaction of a mercury precursor with a chalcogen source in a coordinating solvent. ioffe.ruresearchgate.netrsc.org While many published procedures utilize mercury(II) salts like mercury(II) chloride (HgCl₂) as the direct precursor, mdpi.comnih.gov this compound can serve as a starting material for generating the necessary mercury compounds. nih.govlaballey.com The synthesis of high-quality telluride nanocrystals often requires combining a mercury precursor, typically a salt, with a tellurium source. researchgate.net The highly reactive nature of the mercury precursor is a key factor in the rapid, low-temperature growth of these particles. researchgate.netresearchgate.net For instance, the synthesis of HgSe QDs has been achieved using various methods, including those employing mercury oleate (B1233923) derived from mercury acetate (B1210297) as the precursor. ioffe.ru Given that mercury(I) nitrate is a known precursor to other mercury(I) and mercury(II) compounds, it represents a viable starting point in the multi-step production of these sophisticated quantum dot materials. wikipedia.orglaballey.com

Controlled Fabrication of Mercury-Containing Structures

This compound is an important precursor for the synthesis of other complexes containing the dimercury cation, Hg₂²⁺. wikipedia.org The fundamental structure of the dihydrate itself has been elucidated by X-ray crystallography, revealing a [H₂O-Hg-Hg-OH₂]²⁺ core with a mercury-mercury bond distance of 254 picometers. wikipedia.org This inherent dimeric nature makes it a fascinating building block for constructing larger, controlled architectures such as coordination polymers.

Coordination polymers are extended structures formed by linking metal ions with organic ligands. The flexible coordination environment of mercury ions lends itself to the generation of diverse geometries. researchgate.net Researchers have successfully synthesized novel mercury coordination polymers with unique properties. rsc.orgrsc.orgnih.gov For example, a new acentric mercury nitrate, (C₅H₁₂N₂S)Hg(NO₃)₂, was synthesized that features an unprecedented infinite chain structure composed of Hg²⁺ ions, nitrate anions, and an organic molecule. acs.org While many of these syntheses start with mercury(II) halides, the principle of using a mercury salt to build complex, ordered structures is well-established. The use of mercury(I) nitrate provides a direct route to incorporating the [Hg-Hg]²⁺ unit into novel polymeric frameworks.

Reagent in Specialized Organic Synthesis

Beyond its role in materials science, this compound finds applications as a reagent in specific organic transformations, leveraging its redox capabilities.

Selective Oxidation and Functionalization Strategies

This compound can function as a catalyst for the oxidation of certain organic functional groups. sigmaaldrich.com A notable application is its use in catalyzing the oxidation of aromatic methyl groups to produce aldehydes and carboxylic acids. sigmaaldrich.com This provides a method for selective functionalization of alkyl-substituted aromatic rings.

While it can act as a catalyst in oxidation reactions, mercury(I) nitrate is also described as a reducing agent that is oxidized upon contact with air. wikipedia.org This dual reactivity underscores the complex redox chemistry of mercury. The oxidation state of mercury can be influenced by various factors in a reaction medium. For instance, studies on the environmental fate of mercury have shown that elemental mercury can be oxidized by nitrate radicals in the atmosphere, and that natural organic matter can mediate both the reduction of Hg(II) and the oxidation of elemental Hg(0). acs.orgacs.org In a synthetic context, this means that the role of mercury(I) nitrate as an oxidant or reductant is dependent on the specific reaction conditions and substrates involved.

Applications in Protective Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing a chemical reaction to occur at another site in the molecule. wikipedia.orgweebly.com The subsequent removal of this group, known as deprotection, is a critical step. wikipedia.org

Mercury salts have been shown to be effective reagents in this area. Specifically, mercuric nitrate (Hg(NO₃)₂) has been successfully used to regenerate carbonyl compounds from their corresponding oximes, hydrazones, and semicarbazones. tandfonline.comresearchgate.net These derivatives are common protecting groups for aldehydes and ketones. tandfonline.comresearchgate.net In a reported method, mercuric nitrate on wet silica (B1680970) gel was found to be an excellent reagent for this deprotection, proceeding under mild conditions without undesirable side products. tandfonline.com Although this research utilized mercuric nitrate, it is relevant to the chemistry of mercury(I) nitrate, as mercury(I) nitrate is known to undergo disproportionation in solution to yield elemental mercury and mercury(II) nitrate, which would be the active reagent in the deprotection. wikipedia.org

The table below summarizes the findings on the deprotection of various protected carbonyl compounds using mercuric nitrate.

| Entry | Substrate (Protected Carbonyl) | Product (Carbonyl Compound) | Time (h) | Yield (%) |

| 1 | Benzophenone oxime | Benzophenone | 1.5 | 92 |

| 2 | Acetophenone oxime | Acetophenone | 1.5 | 90 |

| 3 | Cyclohexanone oxime | Cyclohexanone | 1.0 | 95 |

| 4 | Benzaldehyde oxime | Benzaldehyde | 2.0 | 88 |

| 5 | Benzophenone semicarbazone | Benzophenone | 2.0 | 90 |

| 6 | Acetophenone semicarbazone | Acetophenone | 2.0 | 85 |

| 7 | Benzophenone hydrazone | Benzophenone | 2.0 | 90 |

| Data sourced from a study on deprotection using mercuric nitrate in wet silica gel. tandfonline.com |

Analytical Reagent and Standard in Chemical Laboratories

This compound is supplied in various grades for laboratory use, including reagent and analytical grades, indicating its role in chemical analysis. americanelements.comlaballey.com It is used as a titrant and a standard in specific quantitative methods.

A significant analytical application involves the use of mercury nitrate solutions in mercurimetric titrations for the determination of chloride ions. riccachemical.comnemi.govcorn.orgb-cdn.net In this method, a standard solution of mercuric nitrate is used to titrate the chloride sample. nemi.gov The mercuric ions (Hg²⁺) react with chloride ions to form a stable, soluble mercuric chloride complex. nemi.govb-cdn.net The endpoint is detected using an indicator like diphenylcarbazone, which forms a distinct purple complex with excess mercuric ions. riccachemical.comnemi.gov The optimal pH for this titration is critical and is maintained between 3.0 and 3.6. nemi.gov

The table below outlines the key parameters for the mercurimetric determination of chloride.

| Parameter | Description |

| Titrant | Standard Mercuric Nitrate (Hg(NO₃)₂) solution |

| Analyte | Chloride (Cl⁻) ions |

| Principle | Formation of a stable, soluble HgCl₂ complex |

| Indicator | Diphenylcarbazone |

| Endpoint Color | Blue-violet |

| Optimal pH | 3.0 - 3.6 |

| Data compiled from various sources on analytical methods. riccachemical.comnemi.govb-cdn.net |

Furthermore, mercury(I) nitrate itself has been used directly in potentiometric titrations. A study demonstrated its use for the quantitative determination of arsenate ions (AsO₄³⁻). oup.com The reaction between mercury(I) nitrate and sodium arsenate was monitored using a platinum indicator electrode, with the endpoint identified by a sharp inflection in the titration curve, corresponding to the formation of mercury(I) arsenate (Hg₃AsO₄). oup.com This method proves effective for the determination of either mercurous ions or arsenate ions at appropriate concentrations. oup.com

Preparation of Chemical Standards for Analytical Methods

This compound is a key compound in the preparation of mercury-based chemical standards, which are essential for a variety of analytical techniques. Solutions of mercury nitrate are utilized as titrants for the determination of halide concentrations in samples. While some methods call for mercuric nitrate, Hg(NO₃)₂, mercury(I) nitrate can serve as a starting material for its preparation. The mercury(I) ion (Hg₂²⁺) can be oxidized to the mercuric ion (Hg²⁺) for this purpose.

Standard solutions of mercuric nitrate are employed in mercurimetric titration, a method used for determining the concentration of chlorides. In this analytical procedure, a standardized mercuric nitrate solution is titrated against a sample containing chloride ions. The endpoint of the titration can be determined potentiometrically, using a mercury indicator electrode in conjunction with a reference electrode like a mercury-mercurous sulfate (B86663) electrode. pharmaguideline.com The reaction involves the formation of the soluble, undissociated mercuric chloride complex.

The preparation of a standard 0.1 M mercuric nitrate solution, for example, involves dissolving a precise amount of mercuric nitrate in water containing nitric acid to prevent the hydrolysis of the mercury salt. pharmaupdater.com The resulting solution is then standardized against a primary standard, such as sodium chloride, to accurately determine its concentration. pharmaguideline.compharmaupdater.com These standardized solutions are stable when stored properly and can be used as working standards for routine analytical testing and quality control in laboratories. weiyel.comweiyel.com

| Application | Method | Reagents | Endpoint Detection |

| Chloride Determination | Mercurimetric Titration | Mercuric Nitrate Solution, Nitric Acid, Sodium Chloride (for standardization) | Potentiometric or Colorimetric (with indicator) |

Use in Calibration of Scientific Instrumentation

The accurate calibration of scientific instruments is fundamental to obtaining reliable experimental data. This compound plays a role in this process by serving as a source material for the preparation of mercury calibration standards. These standards are crucial for instruments designed to detect and quantify mercury, such as atomic absorption and atomic fluorescence spectrometers. mercuryanalyser.com

For the analysis of mercury in liquid samples, calibration is typically achieved by preparing a series of aqueous standard solutions with known mercury concentrations. mercuryanalyser.com this compound can be used to create a stock solution from which a range of calibration standards are prepared through serial dilution. These standards are then analyzed by the instrument to generate a calibration curve, which plots the instrument's signal response against the mercury concentration. mercuryanalyser.com This curve is subsequently used to determine the mercury concentration in unknown samples.

Furthermore, certified reference materials (CRMs) for mercury analysis, such as those provided by the National Institute of Standards and Technology (NIST), are sometimes prepared by dissolving high-purity mercury in nitric acid. nist.gov This process can involve the formation of mercury(I) nitrate as an intermediate. These CRMs are vital for ensuring the traceability and accuracy of mercury measurements across different laboratories and analytical techniques. nist.govmdpi.com Commercially available mercury nitrate titration solutions are also certified for use in instrument calibration and test method evaluation. weiyel.comweiyel.com

Role in Electrochemical Research and Electrode Systems

Mercury(I) nitrate is a significant compound in the field of electrochemistry, particularly in research involving mercury's redox behavior and in the fabrication of mercury-based electrodes. Solutions derived from mercury nitrate are used to study the intricate oxidation-reduction reactions of mercury at various electrode surfaces. For instance, cyclic voltammetry studies have been conducted using mercury nitrate solutions to investigate the electrochemical behavior of mercury on materials like epitaxial graphene, revealing complex, multi-step redox processes. mdpi.com

A notable application of mercury nitrate is in the preparation of mercury film electrodes (MFEs). These electrodes are created by electrochemically depositing a thin film of mercury onto a substrate, such as glassy carbon or paper-based carbon electrodes. nih.gov A solution containing mercury ions, often from mercuric nitrate, is used for this electrodeposition. nih.gov The resulting MFEs have been widely used in electroanalytical chemistry for the determination of trace metals due to mercury's large cathodic potential window and the ability of many metals to form amalgams with it, which facilitates their detection. nih.gov

Research has also explored the development of various electrochemical sensors for the detection of mercury ions in environmental and other samples. While many modern sensors utilize materials like gold nanoparticles that have a high affinity for mercury, the fundamental electrochemical principles often involve the redox reactions of mercury. nih.govanr.frnih.govmdpi.com The study of these reactions frequently employs solutions prepared from mercury nitrates. Additionally, the electrochemical reduction of nitrate ions, the anionic component of mercury(I) nitrate, has been a subject of study at mercury electrodes. researchgate.net

| Electrochemical Application | Description | Starting Material | Key Research Area |

| Mercury Film Electrodes (MFEs) | In-situ or ex-situ electrochemical deposition of a thin mercury film on a substrate electrode. | Mercury(II) nitrate solution (can be prepared from Hg(I) nitrate) | Trace metal analysis, Voltammetry |

| Electrochemical Behavior Studies | Investigation of mercury's redox reactions (e.g., Hg²⁺/Hg⁺/Hg⁰) at different electrode surfaces. | Mercury(II) nitrate solution | Understanding fundamental electrode processes, Sensor development |

| Nitrate Reduction Studies | Investigation of the electrochemical reduction of nitrate ions at the surface of mercury electrodes. | Solutions containing nitrate ions | Electrocatalysis, Environmental electrochemistry |

Environmental Chemical Interactions and Geochemical Transformations Academic Focus

Hydrolytic Stability and Speciation in Aqueous Environmental Systems

Mercury(I) nitrate (B79036) dihydrate, with the chemical formula Hg₂(NO₃)₂·2H₂O, exhibits distinct behavior in aqueous environments, primarily characterized by its reactivity with water. himedialabs.comamericanelements.comsigmaaldrich.com Solutions of mercury(I) nitrate are acidic due to a slow hydrolysis reaction with water. wikipedia.org This reaction leads to the formation of a basic salt, which precipitates from the solution. The equilibrium reaction is as follows:

Hg₂(NO₃)₂(aq) + H₂O(l) ⇌ Hg₂(NO₃)(OH)(s) + HNO₃(aq) wikipedia.org

The product, Hg₂(NO₃)(OH), is a yellow precipitate. wikipedia.org The formation of nitric acid as a byproduct contributes to the acidity of the solution. This reaction is reversible, and the addition of nitric acid can redissolve the basic salt. wikipedia.org Consequently, to prepare stable aqueous solutions of mercury(I) nitrate, it is common practice to dissolve the salt in dilute nitric acid to suppress hydrolysis. himedialabs.com

Furthermore, mercury(I) nitrate is unstable when its aqueous solution is boiled or exposed to light. wikipedia.orgfishersci.com Under these conditions, it undergoes a disproportionation reaction, where the mercury(I) ion (Hg₂²⁺) is simultaneously oxidized to mercury(II) (Hg²⁺) and reduced to elemental mercury (Hg⁰). This process results in the formation of a black precipitate of elemental mercury. chemedx.org The reaction is represented by the following equation:

Hg₂(NO₃)₂(aq) ⇌ Hg(l) + Hg(NO₃)₂(aq) wikipedia.org

This inherent instability and tendency to disproportionate are critical factors in its environmental fate, as the resulting species, elemental mercury and mercury(II) nitrate, have their own distinct transport and toxicity characteristics.

Chemical Transformations and Pathways in Soil and Sediment Matrices

When introduced into soil or sediment, mercury(I) nitrate dihydrate undergoes transformations that determine its mobility and bioavailability. The initial process is the dissolution and subsequent interaction of the mercurous ion (Hg₂²⁺) with the solid matrix components. The fate of mercury in soils is heavily influenced by sorption, a process that includes both adsorption (accumulation on the surface) and absorption (accumulation within the solid). mdpi.commdpi.com